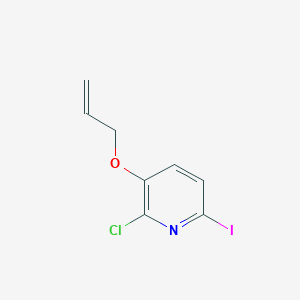

3-Allyloxy-2-chloro-6-iodopyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-iodo-3-prop-2-enoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClINO/c1-2-5-12-6-3-4-7(10)11-8(6)9/h2-4H,1,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPMFLJIWVJZBAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(N=C(C=C1)I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Column Chromatography:the Most Common Method for Purifying Complex Organic Molecules Like 3 Allyloxy 2 Chloro 6 Iodopyridine is Column Chromatography on Silica Gel. a Solvent System of Increasing Polarity, Typically a Mixture of a Non Polar Solvent Like Hexane or Heptane and a More Polar Solvent Like Ethyl Acetate, is Used to Elute the Compounds from the Column. the Separation is Monitored by Thin Layer Chromatography Tlc to Identify the Fractions Containing the Pure Product.

| Chromatographic System | Eluent Composition | Purpose |

| Silica (B1680970) Gel Column Chromatography | Hexane (B92381)/Ethyl Acetate Gradient (e.g., 9:1 to 7:3) | To separate the product from unreacted starting materials and non-polar byproducts. |

Table 3: Illustrative Column Chromatography System for Purification.

Recrystallization:if the Product Obtained After Chromatography is a Solid, Recrystallization Can Be Employed As a Final Purification Step to Obtain a Highly Pure Crystalline Material. the Choice of Solvent is Crucial; the Ideal Solvent Should Dissolve the Compound at an Elevated Temperature but Have Low Solubility at Room Temperature or Below. Common Solvent Systems for Recrystallization Include Ethanol/water, Toluene/hexane, or Dichloromethane/hexane.

Reactivity Governed by the Pyridine (B92270) Nucleus

The pyridine ring's low electron density makes it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (the α- and γ-positions). The presence of halogens at the C-2 and C-6 positions further activates the ring for such reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions at Halogenated Positions (Chloro and Iodo)

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing the this compound core. This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate. The rate of SNAr reactions on pyridine systems is significantly enhanced by electron-withdrawing groups that can stabilize this intermediate.

The reactivity of the two halogen atoms, chlorine and iodine, towards nucleophiles can differ. Generally, the C-I bond is weaker than the C-Cl bond, which might suggest preferential substitution at the 6-position. However, the regioselectivity of SNAr on substituted dichloropyridines is highly dependent on the reaction conditions and the nature of the nucleophile. For instance, in the case of 3-substituted 2,6-dichloropyridines reacting with alkali metal alkoxides, non-polar, aprotic solvents have been found to favor substitution of the chlorine atom ortho to the 3-substituent. researchgate.net This selectivity is attributed to the coordination of the alkali metal counter-ion with the 3-substituent, leading to a cyclic, six-membered transition state that directs the nucleophile to the C-2 position. researchgate.net Conversely, some studies on related bromo-chloropyridine systems have reported a lack of selectivity in nucleophilic substitutions, resulting in mixtures of products. rsc.org

The reaction of 2-halopyridines with amines can be challenging and may require palladium catalysis, as SNAr reactions are generally less favorable with pyridines unless an additional, strong electron-withdrawing group is present on the ring. researchgate.net

Table 1: Regioselectivity in SNAr Reactions of 3-Substituted 2,6-Dihalopyridines

| 3-Substituent | Nucleophile | Solvent System | Major Product | Reference |

| Nitro, Ester, Amide | Alkali Metal Alkoxides | Non-polar, aprotic | ortho-Substitution (2-position) | researchgate.net |

| Bromo | Various Nucleophiles | Not specified | Unselective, mixture of products | rsc.org |

Cross-Coupling Transformations with Emphasis on C-C and C-Heteroatom Bond Formation

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound, the differential reactivity of the C-I and C-Cl bonds is a key feature, allowing for selective and sequential functionalization. The C-I bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions due to the lower bond dissociation energy and greater ease of oxidative addition to the Pd(0) catalyst.

Palladium-catalyzed reactions are among the most versatile methods for modifying halogenated pyridines. libretexts.org Research on bromo-chloro-iodopyridines has shown that cross-coupling reactions can be performed with high chemoselectivity, targeting the most reactive halogen first. rsc.org

Suzuki-Miyaura Coupling: This reaction pairs the halopyridine with an organoboron reagent. It is highly effective for creating C-C bonds and is widely used in the synthesis of biaryl compounds. libretexts.orgnih.gov For this compound, the reaction would be expected to occur selectively at the 6-position (iodo) under controlled conditions, leaving the chloro group intact for subsequent transformations. researchgate.net

Heck Reaction: The Heck reaction couples the halopyridine with an alkene to form a substituted alkene. wikipedia.org This reaction is catalyzed by palladium complexes and requires a base. organic-chemistry.org Similar to other Pd-catalyzed couplings, the greater reactivity of the C-I bond would direct the initial coupling to the 6-position of the pyridine ring.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with the halopyridine, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a reliable method for synthesizing arylalkynes. The selective coupling at the C-6 iodo position is anticipated, providing a route to 6-alkynyl-3-allyloxy-2-chloropyridine derivatives.

Buchwald-Hartwig Amination: This reaction forms a C-N bond between the halopyridine and an amine. chemrxiv.org It is a powerful tool for synthesizing arylamines. The reaction conditions, including the choice of ligand and base, are crucial for achieving high yields. rsc.org The inherent reactivity difference between the iodo and chloro substituents allows for selective amination at the 6-position.

Table 2: Representative Conditions for Palladium-Catalyzed Cross-Coupling of Halopyridines

| Reaction | Catalyst/Ligand | Base | Solvent | Typical Substrate | Reference |

| Suzuki-Miyaura | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | Aryl Iodide/Bromide | researchgate.net |

| Heck | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | Aryl Iodide/Bromide | wikipedia.org |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Aryl Iodide | wikipedia.org |

| Buchwald-Hartwig | Pd₂(dba)₃ / XantPhos | Cs₂CO₃ | Dioxane | Aryl Bromide/Chloride | chemrxiv.org |

Copper-catalyzed coupling reactions, such as the Ullmann reaction, represent a classical and cost-effective alternative to palladium-catalyzed methods for forming C-C and C-heteroatom bonds. tcichemicals.com These reactions are particularly effective for aryl iodides. The Chan-Lam-Evans coupling, for example, enables the formation of C-O, C-N, and C-S bonds using arylboronic acids. tcichemicals.com While highly versatile, some copper-catalyzed systems have shown limitations with certain heterocyclic substrates. For instance, one study on the copper-catalyzed silylation of aryl iodides found that iodopyridines were not suitable substrates under their specific reaction conditions. nih.gov However, the Ullmann condensation, which couples an aryl halide with an alcohol, amine, or thiol, would be a viable pathway for functionalizing the 6-position of this compound.

Electrosynthesis is emerging as a sustainable and powerful method for forming chemical bonds, often avoiding the need for stoichiometric chemical reagents. thieme-connect.de Electrochemical methods have been developed for the coupling of halobenzenes to form biphenyls using a reusable palladium nanoparticle-coated electrode. nih.gov Furthermore, nickel-catalyzed electrochemical cross-couplings between aryl iodides and aldehydes have been reported. These techniques offer a potential avenue for the functionalization of this compound, particularly for C-C bond formation, although specific applications to this substrate are not yet widely documented. The success of such reactions can be influenced by the reduction potential of the substrate and the stability of the intermediates formed on the electrode surface.

Dearomatization Reactions of Activated Pyridines

Dearomatization reactions transform flat, aromatic compounds into three-dimensional, saturated or partially saturated structures. For pyridines, this typically requires activation of the ring, as the aromatic stabilization energy presents a significant barrier to overcome. Activation is commonly achieved by N-functionalization of the pyridine nitrogen, forming a pyridinium (B92312) ion. This greatly enhances the electrophilicity of the ring, making it susceptible to attack by nucleophiles.

Common dearomatization strategies include the addition of nucleophiles to these activated pyridinium salts. wikipedia.orgorganic-chemistry.org A wide range of nucleophiles, such as organometallic reagents and enolates, can be used to generate dihydropyridine (B1217469) derivatives, which are versatile synthetic intermediates. While specific dearomatization studies on this compound are not prominent in the literature, the principles of pyridine activation would apply. The electronic nature of the substituents at the 2-, 3-, and 6-positions would influence the regioselectivity of the nucleophilic attack on the activated pyridinium ring.

Reactivity of the Allyloxy Side Chain

The allyloxy group of this compound is a versatile functional handle that can participate in a range of chemical transformations.

The Claisen rearrangement is a rsc.orgrsc.org-sigmatropic rearrangement of an allyl vinyl ether or allyl aryl ether to form a γ,δ-unsaturated carbonyl compound or an ortho-allyl phenol, respectively. youtube.comwikipedia.orgorganic-chemistry.org This reaction is typically thermally induced and proceeds through a concerted, chair-like transition state. organic-chemistry.org

For this compound, a Claisen rearrangement would involve the migration of the allyl group from the oxygen atom to the C2 or C4 position of the pyridine ring. However, the presence of a chlorine atom at the C2 position would likely direct the rearrangement to the C4 position, followed by tautomerization to regain aromaticity. The electronic nature of substituents on the aromatic ring can influence the regioselectivity of the Claisen rearrangement. wikipedia.org

The terminal double bond of the allyl group is amenable to various transformations. Olefin metathesis, a powerful carbon-carbon bond-forming reaction, could be employed to elaborate the allyl side chain. This could involve cross-metathesis with other olefins to introduce new functional groups or ring-closing metathesis if another double bond is present in the molecule.

Other potential transformations of the allyl group include oxidation, reduction, and addition reactions. For instance, new methods have been developed for the synthesis of pyridines from allyl amines and alkynes, which involves the dehydrogenation of the allylamine. nih.gov Additionally, the thiolation of alkenes, including allylic systems, can be catalyzed by pyridine hydrochloride to generate allyl sulfides. rsc.org

The allyloxy group can participate in photochemical reactions. Photoirradiation of related systems, such as 3-allyloxy-chromenones, has been shown to induce regioselective photocyclization reactions. researchgate.net These reactions often proceed through the formation of biradical intermediates and can be influenced by the solvent. researchgate.net In the case of this compound, photochemical activation could potentially lead to intramolecular cyclization between the allyl group and the pyridine ring or involve the halogen substituents.

Interplay of Halogen and Allyloxy Substituents in Directing Reactivity

The pyridine core is inherently electron-deficient, a characteristic that influences its substitution patterns. nih.gov The reactivity of this compound in cross-coupling reactions is a prime example of the interplay between its substituents. In palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, the carbon-halogen bonds are the primary sites of reaction. A critical factor in these reactions is the relative bond strength of the carbon-halogen bonds, which follows the order C-Cl > C-Br > C-I. Consequently, the carbon-iodine bond at the 6-position is significantly more reactive than the carbon-chlorine bond at the 2-position.

This difference in reactivity allows for selective functionalization at the 6-position while leaving the 2-chloro substituent intact. This regioselectivity is a valuable synthetic tool, enabling the introduction of a wide array of substituents at a specific location on the pyridine ring. The general mechanism for such transformations, for instance in a Suzuki-Miyaura coupling, involves the oxidative addition of the palladium catalyst to the carbon-iodine bond, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product. libretexts.orgwikipedia.org

A summary of the expected reactivity at each substituted position is presented in Table 1.

| Position | Substituent | Relative Reactivity in Pd-Catalyzed Cross-Coupling | Rationale |

| 2 | Chloro | Low | Stronger C-Cl bond requires more forcing reaction conditions for activation. |

| 3 | Allyloxy | Generally unreactive in cross-coupling | The C-O bond is typically stable under these conditions. Can influence reactivity at adjacent positions through electronic and steric effects. |

| 6 | Iodo | High | Weaker C-I bond leads to preferential oxidative addition of the palladium catalyst. |

Investigations into Reaction Kinetics and Thermodynamics

Detailed kinetic and thermodynamic studies on this compound are not extensively documented in publicly available literature. However, valuable insights can be inferred from studies on analogous systems, particularly palladium-catalyzed cross-coupling reactions of other halopyridines.

The kinetics of Suzuki-Miyaura reactions, for example, are generally first-order with respect to the concentration of the palladium catalyst and the organohalide. libretexts.org The rate-determining step can vary depending on the specific reactants and conditions, but it is often the transmetalation or the oxidative addition step. nih.govnih.gov For this compound, the oxidative addition of palladium to the C-I bond is expected to be a facile process.

Kinetic studies on related systems have also highlighted the importance of the ligand on the palladium catalyst. mit.edu The choice of ligand can significantly impact the rate of reaction and the selectivity. For instance, bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition and reductive elimination steps. mit.edu

A hypothetical reaction coordinate diagram for the Suzuki-Miyaura coupling at the 6-position of this compound would feature transition states for oxidative addition, transmetalation, and reductive elimination, with the formation of palladium-complex intermediates. The relative energy levels of these states would be influenced by the substituents on the pyridine ring and the specific reaction partners.

Further research, including computational studies and experimental kinetics, would be necessary to establish a precise quantitative understanding of the reaction dynamics for this specific molecule. Such studies could involve monitoring the reaction progress over time using techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine rate constants and activation energies. thieme-connect.com

Derivatives and Analogues of 3 Allyloxy 2 Chloro 6 Iodopyridine

Systematic Synthesis of Structural Variants via Modification of Existing Groups

The distinct reactivity of the substituents on the 3-allyloxy-2-chloro-6-iodopyridine ring allows for a systematic and selective approach to synthesizing a wide range of structural variants.

Variation of the Allyloxy Substituent to Other Alkoxy/Aryloxy Groups

The allyloxy group at the C3 position can be readily transformed or replaced to introduce a variety of other alkoxy and aryloxy moieties. This is typically achieved by first removing the allyl group to reveal a hydroxyl group, which can then undergo a Williamson ether synthesis with various alkyl or aryl halides. This modular approach enables the fine-tuning of the electronic and steric environment of the pyridine (B92270) ring.

| Starting Material | General Reaction | Resulting Substituent |

|---|---|---|

| This compound | 1. Deallylation (e.g., using a palladium catalyst) 2. Alkyl Halide (R-X) + Base (e.g., NaH) | 3-Alkoxy-2-chloro-6-iodopyridine |

| This compound | 1. Deallylation 2. Aryl Halide (Ar-X) + Base (e.g., K₂CO₃) | 3-Aryloxy-2-chloro-6-iodopyridine |

Selective Functionalization or Removal of Chloro and Iodo Halogens

The differing reactivity of the chloro and iodo substituents at the C2 and C6 positions is a key feature of the synthetic utility of this compound. The carbon-iodine bond is more susceptible to palladium-catalyzed cross-coupling reactions than the more stable carbon-chlorine bond. This chemoselectivity allows for the selective introduction of various substituents at the C6 position while leaving the C2-chloro group available for later transformations. thieme-connect.com

Common palladium-catalyzed cross-coupling reactions like Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination can be used to introduce aryl, vinyl, alkynyl, and amino groups at the C6 position. For example, a Suzuki coupling with an arylboronic acid yields a 6-aryl-3-allyloxy-2-chloropyridine. After functionalizing the C6 position, the chloro group at C2 can be targeted under more vigorous reaction conditions or with different catalysts. Alternatively, either halogen can be selectively removed through reduction, typically with a palladium catalyst and a hydride source, to produce the corresponding des-iodo or des-chloro derivatives.

| Reaction Type at C6 | Typical Reagent | Resulting Structure |

|---|---|---|

| Suzuki Coupling | Arylboronic acid | 3-Allyloxy-2-chloro-6-arylpyridine |

| Stille Coupling | Organostannane | 3-Allyloxy-2-chloro-6-vinyl/arylpyridine |

| Sonogashira Coupling | Terminal alkyne | 3-Allyloxy-2-chloro-6-alkynylpyridine |

| Buchwald-Hartwig Amination | Amine | 3-Allyloxy-2-chloro-6-aminopyridine |

| Reduction | Hydride source (e.g., H₂, Pd/C) | 3-Allyloxy-2-chloropyridine or 3-Allyloxy-6-iodopyridine |

Introduction of Additional Substituents on the Pyridine Ring

While the parent scaffold is heavily substituted, additional functional groups can be introduced onto the pyridine ring, primarily at the C4 and C5 positions. This can be accomplished through methods like electrophilic aromatic substitution, although the electron-withdrawing nature of the existing substituents can make the ring less reactive. imperial.ac.uk A more common approach is directed ortho-metalation, where a directing group guides the deprotonation of a specific ring position with a strong base like lithium diisopropylamide (LDA), followed by the addition of an electrophile to introduce a new substituent.

Structure-Reactivity and Structure-Selectivity Relationships in Analogues

The structural modifications described above significantly affect the reactivity and selectivity of the resulting pyridine analogues. nih.govcanterbury.ac.nz

The electronic properties of the substituent at the C3 position influence the electron density of the entire pyridine ring, which in turn affects the rates of subsequent cross-coupling reactions. canterbury.ac.nz Electron-donating alkoxy groups can increase the ring's reactivity towards electrophiles and can also impact the oxidative addition step in palladium-catalyzed cycles. imperial.ac.uk

The nature of the substituent introduced at the C6 position plays a crucial role in the subsequent reactivity at the C2 position. For example, a bulky group at C6 can sterically hinder access to the C2-chloro group, requiring more forceful reaction conditions for its substitution. nih.gov Conversely, the electronic properties of the C6 substituent can be transmitted through the pyridine ring, modulating the reactivity of the C2 position. canterbury.ac.nz

Design Principles for Novel Functionalized Pyridine Scaffolds Based on this compound

The synthetic versatility of this compound underpins several key design principles for creating new functionalized pyridine scaffolds.

A primary principle is the exploitation of the differing reactivity of the C-I and C-Cl bonds. nih.gov This allows for a stepwise and controlled elaboration of the pyridine core, enabling the introduction of different functionalities at the C6 and C2 positions in a predictable manner. This sequential functionalization is a powerful strategy for building molecular complexity.

Another important design strategy involves using the allyloxy group as a temporary protecting group for the 3-hydroxy functionality. After completing the desired modifications at the C2 and C6 positions, the allyl group can be removed to reveal a hydroxyl group, which can then be further derivatized through reactions like etherification or esterification.

Furthermore, the strategic introduction of substituents with specific electronic and steric properties allows for the rational design of pyridine ligands for applications in catalysis and materials science. By fine-tuning the substituents around the pyridine nitrogen, the coordination properties of the molecule can be precisely controlled, making this compound a valuable building block for creating custom ligands.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Elucidating Reaction Mechanisms and Transition States

Quantum chemical calculations are a cornerstone of modern computational chemistry, providing profound insights into the electronic structure and reactivity of molecules. solubilityofthings.comrsc.orgrsc.org These methods, such as Density Functional Theory (DFT) and ab initio calculations, can be used to map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. rsc.orgresearchgate.net

For 3-Allyloxy-2-chloro-6-iodopyridine, quantum chemical calculations would be instrumental in understanding its reactivity in various chemical transformations. For instance, in nucleophilic aromatic substitution (SNAr) reactions, a common reaction pathway for halogenated pyridines, these calculations can predict the most likely site of attack by a nucleophile. nih.govscispace.comrsc.org The pyridine (B92270) ring is electron-deficient, a characteristic that is further modulated by the presence of the chloro, iodo, and allyloxy substituents.

Table 1: Hypothetical Calculated Activation Energies for Nucleophilic Aromatic Substitution

| Position of Attack | Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) |

| C2 (chloro displacement) | Methoxide | DMSO | 22.5 |

| C6 (iodo displacement) | Methoxide | DMSO | 18.9 |

| C2 (chloro displacement) | Ammonia | Acetonitrile | 25.1 |

| C6 (iodo displacement) | Ammonia | Acetonitrile | 21.7 |

This table presents hypothetical data that could be generated from quantum chemical calculations to predict the regioselectivity of nucleophilic substitution.

By calculating the energies of the transition states for substitution at the C2 and C6 positions, one could predict which halogen is more readily displaced. researchgate.net The nature of the substituents, the nucleophile, and the solvent all play a critical role and can be modeled computationally. nih.gov Furthermore, these calculations can elucidate the detailed mechanism, for example, whether the reaction proceeds through a stepwise Meisenheimer complex or a concerted pathway. masterorganicchemistry.com

Conformational Analysis and Molecular Dynamics Simulations of Flexible Substituents

Conformational analysis, using methods like molecular mechanics or quantum chemical calculations, can identify the most stable conformations of the allyloxy group. Molecular dynamics (MD) simulations can then provide a dynamic picture of how this substituent behaves over time in different environments, such as in various solvents. acs.orgnih.govyoutube.com MD simulations track the atomic motions of a molecule over time, offering insights into the flexibility of the allyloxy chain and the potential for intramolecular interactions. acs.org This is particularly important for understanding how the molecule might interact with a biological target, such as an enzyme's active site. nih.govresearchgate.net

Table 2: Hypothetical Dihedral Angle Preferences for the Allyloxy Group

| Dihedral Angle (C2-C3-O-Cα) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| ~0° (syn-periplanar) | 2.1 | 5 |

| ~120° (anti-clinal) | 0.0 | 70 |

| ~180° (anti-periplanar) | 0.5 | 25 |

This table illustrates the type of data that conformational analysis could provide regarding the preferred orientations of the flexible allyloxy substituent.

Prediction of Reactivity and Selectivity Profiles Using Computational Methods

Computational methods are powerful tools for predicting the reactivity and selectivity of organic reactions. researchgate.net For this compound, various computational approaches can be used to forecast its behavior in different chemical reactions. For instance, the analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide qualitative insights into its electrophilic and nucleophilic sites.

Furthermore, quantitative predictions can be made by calculating various reactivity descriptors. For example, the Fukui function can be used to predict the most likely sites for nucleophilic, electrophilic, and radical attack. The electrostatic potential mapped onto the electron density surface can also highlight regions of positive and negative potential, indicating sites prone to electrophilic and nucleophilic attack, respectively. researchgate.net In the context of halogenation reactions, computational studies can predict the regioselectivity, for example, whether further halogenation would occur and at which position. chemrxiv.orgresearchgate.netnih.gov

Table 3: Hypothetical Predicted Regioselectivity for Electrophilic Aromatic Substitution

| Electrophile | Position of Attack | Predicted Relative Rate |

| Nitronium ion (NO₂⁺) | C4 | 1.0 |

| Nitronium ion (NO₂⁺) | C5 | 5.2 |

| Bromonium ion (Br⁺) | C4 | 1.0 |

| Bromonium ion (Br⁺) | C5 | 8.1 |

This table provides a hypothetical example of how computational methods could predict the outcome of electrophilic substitution reactions on the pyridine ring.

In Silico Design and Screening of Novel Pyridine-Based Architectures

The scaffold of this compound can serve as a starting point for the in silico design and screening of novel pyridine-based architectures with desired properties. tandfonline.comnih.govnih.gov By computationally modifying the substituents on the pyridine ring, it is possible to explore a vast chemical space and identify new compounds with potentially enhanced activity for a specific application, such as medicinal chemistry or materials science. acs.orgacs.org

Virtual screening techniques, such as molecular docking, can be used to predict the binding affinity of a library of virtual compounds derived from the this compound scaffold to a biological target of interest. nih.gov This allows for the prioritization of a smaller, more manageable set of compounds for synthesis and experimental testing, thereby accelerating the drug discovery process. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) models can also be developed. These models correlate the structural or physicochemical properties of a series of compounds with their biological activity. Once a reliable QSAR model is established, it can be used to predict the activity of new, unsynthesized molecules based on the this compound framework.

Table 4: Hypothetical Virtual Screening Results for a Kinase Inhibitor Target

| Compound ID | Modification on Scaffold | Predicted Binding Affinity (kcal/mol) |

| ABC-001 | This compound | -7.2 |

| ABC-002 | R = 4-fluorophenyl at C6 | -8.5 |

| ABC-003 | R = morpholino at C2 | -7.9 |

| ABC-004 | R = cyclopropyl (B3062369) at C3-allyloxy | -7.5 |

This table presents a hypothetical outcome of a virtual screening campaign to identify more potent derivatives of the lead compound.

Advanced Spectroscopic and Crystallographic Characterization of Polysubstituted Pyridines

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy, including ¹H and ¹³C NMR, is a cornerstone for the definitive structural assignment of organic molecules. For 3-Allyloxy-2-chloro-6-iodopyridine, these techniques would provide unambiguous evidence for the connectivity of atoms and the electronic environment of the nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the allyloxy group and the pyridine (B92270) ring protons. The chemical shifts and coupling constants would be indicative of their relative positions.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR data by providing information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to the nature of the substituents on the pyridine ring.

| Hypothetical ¹H NMR Data (CDCl₃, 400 MHz) | |

| Chemical Shift (δ, ppm) | Multiplicity |

| 7.45 | d |

| 6.90 | d |

| 6.05 | m |

| 5.40 | dd |

| 5.30 | dd |

| 4.70 | dt |

| Hypothetical ¹³C NMR Data (CDCl₃, 100 MHz) |

| Chemical Shift (δ, ppm) |

| 155.2 |

| 148.5 |

| 140.1 |

| 132.8 |

| 125.4 |

| 118.0 |

| 90.7 |

| 70.5 |

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be employed to confirm the molecular formula of this compound (C₈H₇ClINO). The analysis of the fragmentation pattern in the mass spectrum would provide further structural information.

| Hypothetical Mass Spectrometry Data | |

| m/z (Mass-to-charge ratio) | Relative Intensity (%) |

| 294.9 [M]⁺ | 100 |

| 253.9 [M - C₃H₄]⁺ | 45 |

| 218.9 [M - C₃H₄OCl]⁺ | 60 |

| 127.0 [I]⁺ | 25 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. These methods are particularly useful for identifying the presence of specific functional groups. For this compound, these spectra would reveal characteristic bands for the C-O-C ether linkage, the C=C double bond of the allyl group, and the vibrations of the substituted pyridine ring.

| Hypothetical IR and Raman Data | |

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3080-3010 | =C-H stretch (allyl, aromatic) |

| 1645 | C=C stretch (allyl) |

| 1560, 1470 | C=C, C=N stretch (pyridine ring) |

| 1250 | C-O-C stretch (asymmetric) |

| 1050 | C-O-C stretch (symmetric) |

| 800-600 | C-Cl, C-I stretch |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediate Detection

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specifically used for the detection and characterization of species with unpaired electrons, such as radical intermediates. In the context of the synthesis or reaction of this compound, EPR could be employed to investigate potential reaction mechanisms that involve radical pathways. While no specific studies on this compound exist, research on the electrochemical synthesis of other substituted pyridines has utilized spectroscopy and calculations to suggest the involvement of distonic radical cation intermediates.

Applications in Advanced Organic Synthesis

Utilization as a Key Building Block for Diverse Heterocyclic Systems

3-Allyloxy-2-chloro-6-iodopyridine serves as a strategic starting material for the synthesis of various fused heterocyclic systems, particularly furopyridines, which are significant scaffolds in medicinal chemistry. nih.gov The synthetic utility of this building block hinges on the sequential manipulation of its functional groups.

A common and powerful strategy involves a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, at the more reactive C-I bond, followed by an intramolecular cyclization. For instance, the allyloxy group can be readily converted to a hydroxyl group. This resulting hydroxypyridine can then undergo a coupling reaction with a terminal alkyne. The subsequent intramolecular cyclization, often copper-catalyzed, of the hydroxyl group onto the newly introduced alkyne moiety forges the furan (B31954) ring, leading to the formation of a furo[3,2-b]pyridine (B1253681) core. researchgate.netclockss.org

This sequence highlights the compound's role as a linchpin, where the initial functionalities guide the assembly of a more complex heterocyclic framework. The general approach is outlined in the reaction scheme below.

Table 1: Synthetic Strategy for Furo[3,2-b]pyridine Core

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Deprotection | Cleavage of the allyl group to unveil a hydroxyl function. |

| 2 | Sonogashira Coupling | Palladium/copper-catalyzed reaction of the iodo-substituent with a terminal alkyne. |

| 3 | Cyclization | Intramolecular heteroannulation of the hydroxyl group onto the alkyne to form the furan ring. |

This modular approach allows for the introduction of various substituents on the furan ring by choosing different terminal alkynes, making it a versatile method for creating a library of furopyridine derivatives. researchgate.net

Precursor for Complex Molecular Architectures in Medicinal Chemistry Research

The heterocyclic systems derived from this compound are of significant interest in medicinal chemistry. Furo[2,3-b]pyridines and furo[3,2-b]pyridines, for example, are considered "privileged structures" and serve as core components in the design of kinase inhibitors. nih.gov Kinases are crucial targets in drug discovery, particularly in oncology and immunology. nih.gov

Research has demonstrated that synthetic furo[3,2-b]pyridine derivatives exhibit potential as cytotoxic agents. For example, certain 2-substituted furo[3,2-b]pyridines have shown encouraging results in inhibiting the growth of cancer cell lines such as MCF-7 (human breast adenocarcinoma) and inducing apoptosis. researchgate.net The ability to readily synthesize a variety of these compounds from precursors like this compound is therefore highly valuable for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents. nih.gov

The synthesis of these complex molecules for biological evaluation underscores the importance of the starting material as a gateway to novel and potentially life-saving drugs. The remaining chloro-substituent on the synthesized furopyridine core provides an additional handle for further chemical modification to optimize biological activity. nih.gov

Contribution to the Development of Novel Synthetic Methodologies Based on Pyridine (B92270) Chemistry

The presence of two different halogen atoms at distinct positions on the pyridine ring (chlorine at C2 and iodine at C6) makes this compound an excellent substrate for developing and showcasing chemoselective synthetic methodologies. nih.govresearchgate.net

The carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions. This reactivity difference allows for selective functionalization at the C6 position without affecting the C2 position. A wide range of transformations, including Suzuki, Sonogashira, Heck, and Stille couplings, can be performed selectively on the C-I bond.

Table 2: Chemoselective Cross-Coupling Reactions

| Position | Halogen | Relative Reactivity (in Pd-Catalyzed Coupling) | Potential Transformations |

|---|---|---|---|

| C6 | Iodine | High | Suzuki, Sonogashira, Heck, Stille, Buchwald-Hartwig |

Once the C6 position has been modified, the less reactive C2-chloro group can be subjected to a second, different coupling reaction, often under more stringent conditions. This stepwise, selective functionalization enables the precise and controlled construction of highly substituted pyridines, which would be difficult to achieve otherwise. This capability is crucial for the development of new synthetic strategies that provide access to complex molecular targets in a predictable manner. The use of such building blocks has facilitated the creation of diverse molecular libraries for drug discovery and materials science. nih.govresearchgate.net

Future Research Perspectives for 3 Allyloxy 2 Chloro 6 Iodopyridine Chemistry

Development of More Sustainable and Greener Synthetic Protocols

The future synthesis of 3-Allyloxy-2-chloro-6-iodopyridine and its derivatives should prioritize the principles of green chemistry. Current synthetic approaches for similar halogenated pyridines often rely on legacy technologies that use hazardous reagents and generate significant waste. nih.gov Future research could focus on developing more sustainable and environmentally benign protocols.

One promising avenue is the use of greener solvent alternatives to traditional volatile organic compounds. Water, supercritical fluids, or bio-based solvents could be explored to minimize environmental impact. beilstein-journals.org Additionally, the development of catalytic methods for the introduction of the allyloxy, chloro, and iodo functionalities would be a significant advancement. For instance, the use of fly ash, an industrial waste product, has been shown to be an effective and reusable catalyst for the synthesis of some pyridine (B92270) derivatives, offering an eco-friendly option. bhu.ac.in

Another key area for improvement is atom economy. Research into one-pot or tandem reactions where multiple synthetic steps are combined without the isolation of intermediates could significantly reduce waste and improve efficiency. organic-chemistry.orgmdpi.com The development of such processes for the synthesis of this compound from simple precursors would be a valuable contribution to sustainable chemistry.

Table 1: Hypothetical Comparison of Synthetic Protocols for this compound

| Parameter | Traditional Protocol | Proposed Greener Protocol |

| Solvent | Chlorinated Solvents (e.g., Dichloromethane) | Water or Bio-based Solvent |

| Catalyst | Stoichiometric Reagents | Reusable Solid Catalyst (e.g., Modified Fly Ash) |

| Reaction Type | Multi-step with Intermediate Isolation | One-pot Tandem Reaction |

| Atom Economy | Low to Moderate | High |

| Waste Generation | High | Low |

Exploration of Unprecedented Reactivity Pathways and Multicomponent Reactions

The three distinct functional groups of this compound offer a playground for exploring novel reactivity. The iodo and chloro substituents provide two handles for selective cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. The higher reactivity of the C-I bond compared to the C-Cl bond should allow for sequential and site-selective functionalization. guidechem.comchempanda.com This differential reactivity is a powerful tool for building molecular complexity in a controlled manner.

The allyl group is also ripe for chemical manipulation. It can undergo a variety of transformations, including isomerization, oxidation, and participation in cycloaddition reactions. The interplay between the reactivity of the allyl group and the halogenated pyridine core could lead to the discovery of novel intramolecular cyclization reactions, providing access to unique fused heterocyclic systems.

Furthermore, this compound is an ideal candidate for the development of new multicomponent reactions (MCRs). nih.govmdpi.com MCRs are one-pot processes where three or more reactants combine to form a complex product, offering high efficiency and atom economy. guidechem.comnih.govresearchgate.net The pyridine nitrogen and the adjacent chloro and allyloxy groups could be exploited to direct novel MCRs, leading to the rapid assembly of diverse molecular scaffolds for applications in drug discovery and materials science. chempanda.comnih.gov

Table 2: Potential Products from Hypothetical Multicomponent Reactions

| Reactant 1 | Reactant 2 | Reactant 3 | Potential Product Class |

| This compound | Terminal Alkyne | Amine | Fused Pyridopyrimidines |

| This compound | Isocyanide | Carboxylic Acid | Substituted Pyridyl-amides |

| This compound | Aldehyde | β-Ketoester | Dihydropyridine (B1217469) Derivatives |

Integration into Automated Synthesis Platforms and Flow Chemistry

The transfer of synthetic methods for this compound and its derivatives to automated platforms and continuous flow reactors is a crucial step towards modernizing its production and application. Automated synthesis allows for high-throughput screening of reaction conditions, rapid library synthesis, and improved reproducibility.

Flow chemistry, in particular, offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the ability to scale up reactions seamlessly. beilstein-journals.orgtechnologynetworks.comresearchgate.net The synthesis of pyridine derivatives has been successfully demonstrated in flow reactors, often leading to higher yields and shorter reaction times. beilstein-journals.orgtechnologynetworks.comacs.orgacs.org Developing flow-based protocols for the synthesis and subsequent functionalization of this compound would enable more efficient and controlled manufacturing processes. This is particularly relevant for the production of libraries of derivatives for biological screening.

Strategic Application in the Assembly of Complex Molecules with Defined Architectures

The unique trifunctional nature of this compound makes it a powerful building block for the assembly of complex molecules with well-defined three-dimensional structures. The ability to perform sequential, regioselective reactions at the three different functional sites allows for a high degree of control over the final molecular architecture.

This building block could be instrumental in the synthesis of novel ligands for catalysis, where the pyridine nitrogen can coordinate to a metal center, and the other positions can be functionalized to tune the steric and electronic properties of the catalyst. In materials science, it could be used to construct novel organic materials with interesting photophysical or electronic properties. chempanda.com

In medicinal chemistry, the pyridine scaffold is a common feature in many pharmaceuticals. scitechdaily.comphys.org The ability to rapidly generate a library of diverse derivatives from this compound through the strategies outlined above would be highly valuable for drug discovery programs. The different functional groups can be used to modulate properties such as solubility, metabolic stability, and target binding affinity.

Q & A

Q. What are the recommended synthetic routes for 3-Allyloxy-2-chloro-6-iodopyridine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves halogenation and nucleophilic substitution. For example, iodination at the 6-position of a pyridine precursor can be achieved using iodine monochloride (ICl) in a polar solvent like dichloromethane under controlled temperature (0–5°C). Allyloxy introduction at the 3-position may utilize allyl bromide with a base (e.g., K₂CO₃) in anhydrous DMF at 60–80°C. Optimization should include monitoring reaction progress via TLC and adjusting stoichiometry (e.g., 1.2–1.5 equivalents of allylating agent). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm substitution patterns. The iodine atom induces deshielding in adjacent protons (e.g., H-5 appears downfield).

- Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS verifies molecular ion peaks ([M+H]⁺) and fragmentation patterns.

- IR Spectroscopy : C-I (500–600 cm⁻¹) and C-Cl (550–750 cm⁻¹) stretches provide additional validation. Computational pre-screening of vibrational modes using scaled Hartree-Fock or DFT methods (e.g., B3-LYP/6-31G(d)) can guide assignments .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- Engineering Controls : Use fume hoods to minimize inhalation risks.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste.

- Storage : Keep in amber glass vials under inert gas (N₂ or Ar) at –20°C to prevent degradation. Reference safety data from analogous iodinated pyridines for hazard mitigation .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to study the electronic properties of this compound?

- Methodological Answer :

- Functional Selection : Hybrid functionals like B3-LYP or B3-PW91 (with 20–25% exact exchange) balance accuracy and computational cost for halogenated systems .

- Basis Sets : Use 6-311G(d,p) for geometry optimization and 6-311++G(df,pd) for vibrational analysis.

- Properties Calculated : HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices to predict reactivity. Compare results with experimental UV-Vis and cyclic voltammetry data .

Q. What strategies are recommended for resolving contradictions in crystallographic data for this compound derivatives?

- Methodological Answer :

- Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å, Mo-Kα radiation) at low temperature (100 K) to reduce thermal motion artifacts.

- Refinement : Employ SHELXL for anisotropic displacement parameters and disorder modeling. Validate with R-factor convergence (<5%) and check for twinning using PLATON .

- Complementary Techniques : Pair crystallography with solid-state NMR (¹³C CP/MAS) to resolve ambiguities in molecular packing .

Q. How can researchers design bioactivity assays for this compound targeting kinase inhibition?

- Methodological Answer :

- Assay Design : Use recombinant kinases (e.g., EGFR or HER2) in a radiometric or fluorescence-based assay. Pre-incubate the compound (1–100 µM) with kinase and ATP in Tris-HCl buffer (pH 7.5) at 30°C.

- Controls : Include staurosporine (positive control) and DMSO vehicle (negative control).

- Data Analysis : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism). Cross-validate with molecular docking (AutoDock Vina) to correlate inhibitory activity with binding poses .

Methodological Notes

- Computational Workflow : Always benchmark DFT methods against experimental data (e.g., bond lengths from crystallography) .

- Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, stirring rate) to ensure reproducibility .

- Ethical Compliance : For bioactivity studies, adhere to institutional guidelines for chemical safety and disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.